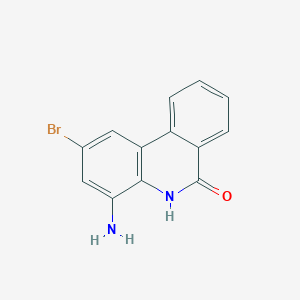
4-Amino-2-bromophenanthridin-6(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6(5H)-Phenanthridinone,4-amino-2-bromo- is a heterocyclic organic compound that belongs to the phenanthridinone family This compound is characterized by its unique structure, which includes a phenanthridinone core with an amino group at the 4-position and a bromine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6(5H)-Phenanthridinone,4-amino-2-bromo- typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of phenanthridinone followed by the introduction of an amino group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 6(5H)-Phenanthridinone,4-amino-2-bromo- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
6(5H)-Phenanthridinone,4-amino-2-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Oxidized phenanthridinone derivatives.
Reduction: Reduced phenanthridinone derivatives.
Substitution: Substituted phenanthridinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6(5H)-Phenanthridinone,4-amino-2-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 6(5H)-Phenanthridinone,4-amino-2-bromo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6(5H)-Phenanthridinone: Lacks the amino and bromo substituents, making it less versatile in chemical reactions.
4-Amino-2-bromophenanthridine: Similar structure but without the phenanthridinone core, resulting in different chemical properties.
2-Bromo-4-nitrophenanthridine: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
6(5H)-Phenanthridinone,4-amino-2-bromo- is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
27353-52-2 |
|---|---|
Molekularformel |
C13H9BrN2O |
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
4-amino-2-bromo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9BrN2O/c14-7-5-10-8-3-1-2-4-9(8)13(17)16-12(10)11(15)6-7/h1-6H,15H2,(H,16,17) |
InChI-Schlüssel |
GFDICJSCQGZLKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Br)N)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


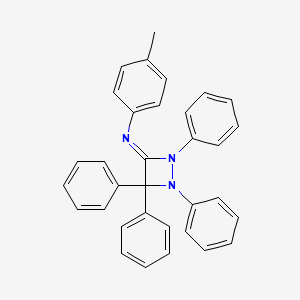



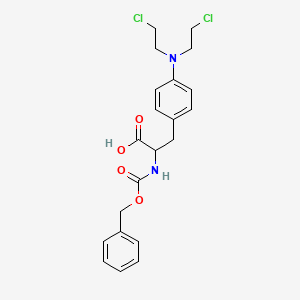
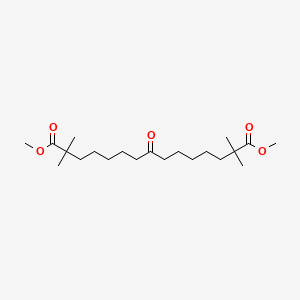

![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
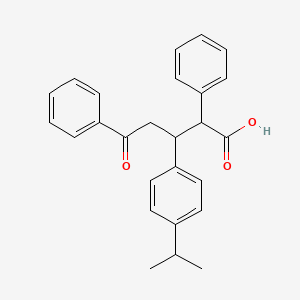
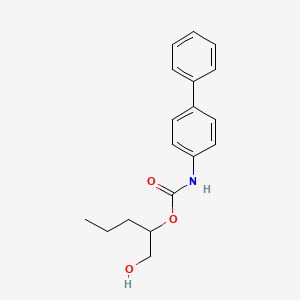
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)

